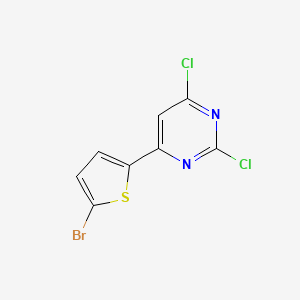

4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine” is a chemical compound that is part of the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has bromine, chlorine, and sulfur atoms, making it a potential candidate for various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature . The obtained tricyclic derivatives are valuable intermediates for biologically active compounds and fluorophores .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, which showed that the prepared powder had a polycrystalline structure, whereas the deposited film had an amorphous structure . The surface morphology of the films was characterized by using a transmission electron microscope .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction, is used to synthesize biaryl compounds . The reaction involves the coupling of a boronic acid with a halide (or triflate) under the action of a base .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “5-BROMOTHIOPHEN-2-YLMETHYLAMINE” has a molecular weight of 192.08, and it shows thermal stability up to 535 K . Its films were found to have an indirect allowed optical band gap of 2.5 eV .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine and related compounds have been explored for their synthesis and potential in antimicrobial applications. A study demonstrated the solvent-free synthesis of related compounds, revealing significant antibacterial and antifungal activities (Sharma et al., 2022).

Antiviral Applications

- Compounds involving this compound have shown marked inhibitory activity against retrovirus replication in cell culture, indicating potential antiviral applications (Hocková et al., 2003).

Synthesis Methodologies

- The compound has been used in various synthetic methodologies, including the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. These methodologies are vital for creating various pyrimidine derivatives with potential therapeutic applications (Verbitskiy et al., 2012).

Enzyme Inhibition Studies

- Research has been conducted on the mode of pyrimidine binding of related compounds to enzymes like dihydrofolic reductase. Such studies are crucial for the design of enzyme inhibitors with potential therapeutic benefits (Baker et al., 1967).

Radiotherapeutic Applications

- Halogen-substituted pyrimidines, closely related to this compound, have been used in radiotherapeutic agents for cancer treatment. Their interaction with electrons leading to reactive radicals is a key aspect of their therapeutic action (Kumar & Sevilla, 2017).

Diverse Therapeutic Potentials

- The compound and its derivatives are being investigated for their roles in synthesizing various bioactive molecules. These studies indicate the compound's versatility in medicinal chemistry and drug discovery (Limban et al., 2011).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active compounds

Mode of Action

It’s known that bromothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Bromothiophene derivatives are known to be involved in various biochemical processes . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s bromothiophene moiety could potentially influence its pharmacokinetic properties, as bromine atoms are often used in drug design to enhance bioavailability .

Result of Action

Bromothiophene derivatives have been associated with a variety of biological effects , suggesting that this compound may have similar effects.

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, “5-BROMOTHIOPHEN-2-YLMETHYLAMINE” is classified as a warning signal word according to its safety data sheet. It has hazard statements such as H302-H315-H319-H332-H335, indicating various risks including harmful if swallowed and causes skin and eye irritation .

Zukünftige Richtungen

The future directions for the study and application of similar compounds are promising. For instance, a study of the luminescent properties of the dye showed that it exhibits fluorescence in the near-infrared region of the spectrum, which makes it a promising compound for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .

Eigenschaften

IUPAC Name |

4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2S/c9-6-2-1-5(14-6)4-3-7(10)13-8(11)12-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVPZDSYHQJNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482445-82-8 |

Source

|

| Record name | 4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2942267.png)

![N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2942268.png)

![4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2942269.png)

![2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2942270.png)

![8-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942275.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2942276.png)

![3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2942278.png)

![1-chloro-N-[1-(4-cyanophenyl)-3,4-dimethyl-1H-pyrazol-5-yl]isoquinoline-3-carboxamide](/img/structure/B2942279.png)

![1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2942285.png)

![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)

![N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2942290.png)